3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a fluoropropyl substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the rigid bicyclo[1.1.1]pentane framework and fluorine substituent. The fluorine atom enhances lipophilicity and metabolic stability, while the bicyclic structure provides conformational rigidity, making it a valuable bioisostere for aromatic or aliphatic moieties in drug design .
Properties
IUPAC Name |
3-(3-fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-3-1-2-8-4-9(5-8,6-8)7(11)12/h1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRMQDMIZISBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287313-79-3 | |
| Record name | 3-(3-fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions using oven-dried glassware and an argon atmosphere to prevent moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoropropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure characterized by a three-membered ring fused to a five-membered ring, with a fluoropropyl group that enhances its reactivity and stability. Its molecular formula is and it possesses a molecular weight of approximately 144.14 g/mol .
Organic Synthesis
3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as an important building block in organic synthesis. Its unique structural attributes allow it to act as an intermediate in the creation of complex molecules, particularly those requiring specific steric and electronic properties .
Key Reactions:
- Substitution Reactions: The fluoropropyl group can participate in nucleophilic substitution, allowing for the introduction of various functional groups.
- Oxidation/Reduction: The carboxylic acid moiety can be oxidized to form carboxylates or reduced to alcohols, broadening its utility in synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a bioisostere for aromatic rings. The incorporation of the bicyclic structure can improve solubility and metabolic stability of drug candidates, enhancing their pharmacokinetic profiles .
Case Studies:
- Research indicates that derivatives of bicyclic compounds exhibit improved binding affinities to biological targets compared to their aromatic counterparts. This suggests that this compound could lead to the development of more effective therapeutics .
Material Science
The compound's stability and reactivity make it suitable for applications in developing new materials and chemical processes. Its unique properties can be exploited in the formulation of advanced polymers or as additives in various industrial applications .
Mechanism of Action
The mechanism of action of 3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to interact with biological targets. The fluoropropyl group can enhance binding affinity to specific receptors or enzymes, while the bicyclic structure provides rigidity and stability to the molecule . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 224584-18-3)
- Substituent : Trifluoromethyl (-CF₃) at the 3-position.
- Molecular Formula : C₇H₇F₃O₂.
- Molecular Weight : 180.12 g/mol.
- Key Properties: Enhanced lipophilicity due to the electron-withdrawing -CF₃ group. Increased metabolic stability compared to non-fluorinated analogs. Applications: Used as a building block in protease inhibitors and kinase modulators .
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 2613382-12-8)
- Substituent : Methoxymethyl (-CH₂OCH₃) at the 3-position.
- Molecular Formula : C₈H₁₂O₃ (estimated).
- Molecular Weight : 168.19 g/mol.
- Key Properties :
- Comparison : The methoxymethyl group offers a balance between lipophilicity and solubility, contrasting with the more hydrophobic fluoropropyl chain.
Ester and Carbamate Derivatives
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-10-9)
- Substituent : Methoxycarbonyl (-COOCH₃) at the 3-position.
- Molecular Formula : C₈H₁₀O₄.
- Molecular Weight : 170.16 g/mol.
- Key Properties :
- Comparison : The ester functionality provides a handle for further functionalization, unlike the stable fluoropropyl group.
Aryl-Substituted Derivatives
3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Substituent : 4-Methoxyphenyl at the 3-position.
- Synthesis : Prepared via photoirradiation of 4-iodoanisole and a bicyclo[1.1.1]pentane precursor, followed by carboxylation with CO₂ .
- Key Properties :
- The aryl group introduces π-π stacking capabilities, useful in targeting aromatic protein pockets.
- Comparison : The fluoropropyl chain in the target compound lacks aromatic interactions but offers improved steric bulk.
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 1980054-39-4)
- Substituent : 4-Bromophenyl at the 3-position.
- Molecular Formula : C₁₂H₁₁BrO₂.
- Molecular Weight : 267.12 g/mol.
- Applications : Serves as a Suzuki coupling precursor for introducing aryl/heteroaryl groups .
- Comparison : The bromine atom enables cross-coupling reactions, a feature absent in the fluoropropyl derivative.
Amino and Carboxamide Derivatives
3-[(R)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic Acid
- Substituent: Amino-carboxymethyl group at the 3-position.
- Molecular Formula: C₇H₉NO₃.
- Molecular Weight : 155.15 g/mol.
- Key Properties :
- Comparison : The fluoropropyl group lacks ionizable groups, reducing solubility but increasing membrane permeability.
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride
- Substituent: Aminomethyl (-CH₂NH₂) at the 3-position.
- Molecular Formula: C₇H₁₂ClNO₂ (hydrochloride salt).
- Applications : Used in peptide backbone modifications to enhance rigidity .
Biological Activity
3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₆H₇F O₂
- Molecular Weight : 130.12 g/mol
- CAS Number : 146038-53-1
Anti-inflammatory Properties
Recent studies have highlighted the potential of bicyclo[1.1.1]pentane derivatives, including this compound, as anti-inflammatory agents. In particular, its structural analogs have been evaluated for their ability to modulate inflammatory responses.
A notable study investigated the synthesis of BCP-containing lipoxin A₄ mimetics, where one derivative demonstrated significant anti-inflammatory activity by inhibiting NFκB activity in monocytes by approximately 50% and downregulating pro-inflammatory cytokines such as TNFα and MCP1 . This suggests that the incorporation of bicyclo[1.1.1]pentane moieties could enhance the therapeutic profile of existing anti-inflammatory drugs.
The mechanism through which these compounds exert their effects involves interaction with specific G protein-coupled receptors (GPCRs), particularly FPR2, which plays a crucial role in mediating inflammation resolution . The ability to modulate these pathways positions this compound as a promising candidate for further development.
Synthesis Methods
The synthesis of this compound has been explored through various methodologies, focusing on efficient and scalable processes:
- Metal-Free Homolytic Aromatic Alkylation : This method has shown promise in synthesizing bicyclo[1.1.1]pentane derivatives without the need for metal catalysts, thus enhancing sustainability in chemical processes .
- Asymmetric Synthesis : Utilizing techniques such as Suzuki coupling and radical bicyclopentylation has allowed for the creation of diverse BCP-containing compounds with tailored biological activities .
Case Study 1: In Vitro Evaluation
A series of BCP derivatives were synthesized and screened for their biological activities, particularly their effects on inflammatory pathways in human monocyte cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on pro-inflammatory cytokine release, supporting their potential use as therapeutic agents in inflammatory diseases .
| Compound | IC50 (pM) | Cytokines Inhibited |
|---|---|---|
| BCP-sLXm 6a | <100 | TNFα, MCP1, MIP1α |
| Control | >1000 | Minimal inhibition |
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations revealed that BCP derivatives possess favorable metabolic profiles compared to traditional compounds due to their structural rigidity and resistance to metabolic degradation . This characteristic enhances their potential for oral bioavailability and therapeutic efficacy.
Q & A
Advanced Research Question
- Conformational Analysis : Density functional theory (DFT) calculations (e.g., CCSD(T)) model the strained bicyclo core’s geometry, revealing bond angles (~90°) and charge distribution .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions, highlighting fluoropropyl’s role in hydrophobic pocket binding .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability and blood-brain barrier penetration based on fluoropropyl’s logP and topological polar surface area (TPSA) .
What analytical techniques resolve contradictions in NMR data for fluorinated bicyclo[1.1.1]pentane derivatives?
Advanced Research Question
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and fluoropropyl protons, addressing signal overlap in crowded regions .
- 19F NMR : Tracks fluoropropyl regiochemistry and purity, distinguishing between mono-/di-fluorinated byproducts .
- X-ray Crystallography : Validates bridgehead substitution and fluoropropyl orientation, resolving disputes over stereoelectronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
